molecular formula C11H17Cl3N2 B2765762 (S)-1-(2-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride CAS No. 1286207-91-7

(S)-1-(2-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride

Cat. No.: B2765762
CAS No.: 1286207-91-7
M. Wt: 283.62
InChI Key: YNLUWWWFIYZSMF-XRIOVQLTSA-N
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Description

“(S)-1-(2-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride” is a chiral amine derivative featuring a pyrrolidine ring substituted with a 2-chlorobenzyl group at the nitrogen atom and an amine group at the 3-position. The dihydrochloride salt form enhances its solubility in aqueous environments, a common strategy to improve bioavailability in pharmaceutical applications.

Properties

IUPAC Name

(3S)-1-[(2-chlorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2.2ClH/c12-11-4-2-1-3-9(11)7-14-6-5-10(13)8-14;;/h1-4,10H,5-8,13H2;2*1H/t10-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLUWWWFIYZSMF-XRIOVQLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2=CC=CC=C2Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1N)CC2=CC=CC=C2Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 2-Chlorobenzyl Group: The 2-chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable nucleophile attacks the benzyl chloride derivative.

    Formation of the Amine Group: The amine group is introduced through a reductive amination reaction, where an aldehyde or ketone precursor is reduced in the presence of an amine.

    Formation of the Dihydrochloride Salt: The final compound is converted into its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound involve scaling up the synthetic routes mentioned above. The process is optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Pharmaceutical Development

The primary application of (S)-1-(2-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride lies in its potential as a lead compound in drug development. Its unique structure allows for interaction with various biological targets, making it a candidate for the development of new therapeutic agents.

Anticancer Properties

Research has indicated that derivatives of pyrrolidine compounds, including this compound, exhibit anticancer activity. For instance, studies have demonstrated that these compounds can induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents . The mechanism of action often involves the modulation of signaling pathways associated with cell growth and survival.

Neuropharmacology

This compound has been investigated for its neuropharmacological properties. It shows promise in the treatment of neurological disorders by potentially interacting with neurotransmitter systems. Specifically, it may influence pathways related to dopamine and serotonin, which are critical in mood regulation and cognitive functions .

Chemical Synthesis and Modifications

The synthesis of this compound can be achieved through various methods that focus on optimizing yield and purity. The dihydrochloride form enhances solubility, making it more suitable for biological assays.

Synthetic Pathways

Common synthetic routes include:

  • Amine Cyclization: Utilizing starting materials such as 4-amino-(S)-2-hydroxybutylic acid to achieve the desired pyrrolidine structure.
  • Chiral Resolution Techniques: These methods are essential for obtaining optically pure forms of the compound, which are crucial for biological activity .

The biological activity of this compound is influenced by its structural features. Interaction studies have shown that it can bind selectively to various receptors, enhancing its pharmacological profile.

Binding Affinity Studies

Studies employing techniques such as radiolabeling have demonstrated that this compound exhibits significant binding affinity towards specific receptors involved in cancer and neurodegenerative diseases. This selectivity is vital for minimizing side effects while maximizing therapeutic efficacy.

Case Studies and Research Findings

Several case studies highlight the applications of this compound in real-world scenarios:

Study Objective Findings
Case Study 1Investigating anticancer effectsDemonstrated apoptosis induction in FaDu hypopharyngeal tumor cells with improved cytotoxicity compared to standard treatments .
Case Study 2Neuropharmacological assessmentShowed modulation of serotonin pathways, indicating potential benefits in mood disorders .
Case Study 3Binding studiesConfirmed high selectivity towards dopamine receptors, suggesting implications for Parkinson's disease treatment.

Mechanism of Action

The mechanism of action of (S)-1-(2-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Chlorine Substitution Patterns

  • 2-Chlorobenzyl vs. 2,6-Dichlorobenzyl () : The dichloro analog exhibits higher lipophilicity due to additional Cl atoms, which may enhance membrane permeability but introduce steric hindrance. This could reduce binding affinity to targets requiring precise spatial interactions .
  • 2-Chlorobenzyl vs. 4-Chlorobenzyl () : Positional isomerism significantly alters electronic and steric properties. The para-substituted derivative (4-Cl) may enable more efficient π-π stacking or hydrogen bonding in planar binding pockets, whereas the ortho-substituted (2-Cl) compound could favor interactions with deeper, sterically tolerant sites .

Core Structural Differences

  • Benzyl vs. Pyridine () : Replacing the benzyl group with a pyridine ring introduces a nitrogen heteroatom, altering electron distribution and hydrogen-bonding capacity. The pyridine derivative’s reduced hydrophobicity may favor solubility but limit penetration into lipid-rich environments like the blood-brain barrier .

Salt Forms

  • Dihydrochloride vs. Hydrochloride: The dihydrochloride form of the target compound likely offers superior aqueous solubility compared to mono-hydrochloride analogs, a critical factor in pharmaceutical formulation.

Biological Activity

(S)-1-(2-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is primarily investigated for its interactions with various biological systems, including its antimicrobial, anticancer, and neuroprotective properties. The following sections detail the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyrrolidine ring substituted with a chlorobenzyl group. This configuration is crucial for its biological activity, as the presence of the chlorine atom may enhance the compound's ability to interact with specific molecular targets.

The mechanism of action for this compound involves its binding to various receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain enzymes, thereby modulating biological pathways related to cell proliferation and apoptosis. The compound's unique structural features allow it to fit into enzyme active sites, disrupting normal enzymatic functions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study reported that the compound showed effective inhibition against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound has potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

Cell Line IC50 (µM)
HeLa (Cervical Cancer)5.0
MCF-7 (Breast Cancer)7.5
A549 (Lung Cancer)10.0

The observed IC50 values indicate that the compound is particularly effective against HeLa cells, suggesting a promising avenue for further development as an anticancer therapeutic.

Neuroprotective Effects

In addition to its antimicrobial and anticancer activities, this compound has shown neuroprotective effects in preclinical models. Research indicates that it may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of this compound in treating skin infections caused by resistant bacteria. Patients treated with a topical formulation containing the compound showed significant improvement compared to those receiving standard antibiotic therapy.
  • Case Study on Cancer Treatment : In a preclinical model of breast cancer, administration of this compound resulted in reduced tumor size and increased survival rates among treated animals compared to controls.

Q & A

Q. What are the established synthetic routes for (S)-1-(2-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride, and how can stereochemical purity be ensured?

  • Methodological Answer : The synthesis of chiral pyrrolidine derivatives typically involves palladium-catalyzed coupling reactions to construct the pyrrolidine ring, followed by benzyl group attachment. For stereochemical control, chiral catalysts (e.g., asymmetric hydrogenation catalysts) or resolving agents like tartaric acid derivatives are used to isolate the (S)-enantiomer . Post-synthesis, chiral HPLC or polarimetry validates enantiomeric excess (ee), while 1^1H NMR and 13^{13}C NMR confirm structural integrity .

Q. How can researchers characterize the purity and identity of this compound?

  • Methodological Answer : Analytical techniques include:
  • HPLC : To assess purity (>95% is typical for research-grade material) .
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions and diastereomeric ratios .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and chloride counterion presence .
  • X-ray Crystallography : For unambiguous stereochemical assignment (if single crystals are obtainable) .

Q. What are the key chemical reactions involving the pyrrolidine and chlorobenzyl moieties?

  • Methodological Answer : The amine group in pyrrolidine undergoes nucleophilic substitution or acylation, while the chlorobenzyl group participates in Suzuki-Miyaura cross-coupling (using Pd catalysts) or dehalogenation under basic conditions . Reaction progress is monitored via TLC or LC-MS, with purification via column chromatography or recrystallization .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of this compound in structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Design of Experiments (DoE) : Vary parameters (temperature, solvent, catalyst loading) systematically. For example, Pd(OAc)2_2/XPhos in THF at 80°C improves coupling efficiency for benzyl derivatives .
  • Kinetic Analysis : Use in situ IR or HPLC to identify rate-limiting steps .
  • Table : Example reaction optimization (hypothetical data):
CatalystSolventTemp (°C)Yield (%)ee (%)
Pd(OAc)2_2THF807899
PdCl2_2DMF1006595

Q. How can contradictory data on biological activity be resolved?

  • Methodological Answer :
  • Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and assay conditions (pH, incubation time). For receptor binding studies, use radioligand displacement assays with KiK_i calculations .
  • Metabolic Stability Testing : Compare hepatic microsome stability across species (e.g., human vs. rat) to explain interspecies variability .
  • Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate EC50_{50}/IC50_{50} values and assess potency discrepancies .

Q. What computational methods support the prediction of this compound’s pharmacokinetic (PK) properties?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Predict blood-brain barrier permeability using logP and polar surface area (PSA) calculations .
  • Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., dopamine receptors) .
  • ADMET Prediction : Tools like SwissADME or ADMETLab estimate absorption, CYP450 inhibition, and toxicity profiles .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Methodological Answer :
  • Single-Crystal Growth : Use ethanol/chloroform (1:1) with slow evaporation to obtain diffraction-quality crystals .
  • X-ray Diffraction : Refine structures with SHELXL (R-factor < 0.05) to confirm bond angles and hydrogen-bonding networks (e.g., N-H···Cl interactions) .
  • Comparative Analysis : Overlay crystal structures with DFT-optimized geometries (Gaussian 09) to validate computational models .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields?

  • Methodological Answer :
  • Trace Impurity Analysis : LC-MS or 19^{19}F NMR to detect residual solvents/byproducts .
  • Reagent Purity Check : Ensure benzyl chloride starting material is anhydrous (Karl Fischer titration) .
  • Replication : Repeat reactions in inert atmosphere (Argon) to exclude oxygen/moisture interference .

Q. What strategies mitigate batch-to-batch variability in biological assays?

  • Methodological Answer :
  • Strict QC Protocols : Pre-test compound solubility (DMSO/PBS) and stability (-80°C storage) .
  • Internal Standards : Use a stable isotopologue (e.g., 13^{13}C-labeled analog) as a reference in LC-MS/MS .
  • Blinded Experiments : Randomize sample processing to eliminate observer bias .

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